molecular formula C15H19N3O3S B11628412 Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B11628412
M. Wt: 321.4 g/mol
InChI Key: IVUGBWFOMFNAFV-UHFFFAOYSA-N
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Description

Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a synthetic 1,3,4-oxadiazole derivative characterized by a sulfanylacetate ester group and a 4-(dimethylamino)phenyl substituent at the 5-position of the oxadiazole ring. The 1,3,4-oxadiazole core is renowned for its versatility in medicinal chemistry, contributing to diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

propan-2-yl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C15H19N3O3S/c1-10(2)20-13(19)9-22-15-17-16-14(21-15)11-5-7-12(8-6-11)18(3)4/h5-8,10H,9H2,1-4H3

InChI Key

IVUGBWFOMFNAFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazole core. The dimethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanyl acetate moiety is often added via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE can undergo a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate. The oxadiazole moiety is known for its biological activity, particularly in inhibiting tumor growth.

Case Studies:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,3,4-oxadiazole and evaluated their anticancer activities against multiple cancer cell lines. For instance, certain derivatives exhibited significant growth inhibition percentages against cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% .
  • Comparative Analysis : In a comparative study involving structurally similar compounds, derivatives containing the oxadiazole ring demonstrated lower IC50 values than traditional chemotherapeutic agents like doxorubicin. For example, specific derivatives showed IC50 values as low as 10.84 µM, indicating strong potential as anticancer agents .

Other Biological Activities

Beyond its anticancer properties, compounds containing the oxadiazole structure have been investigated for other biological activities:

Antimicrobial Properties:

Research indicates that oxadiazole derivatives exhibit antimicrobial effects against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The mechanisms are thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Potential in Drug Development:

The structural diversity offered by oxadiazole derivatives makes them promising candidates for drug development in treating various diseases beyond cancer, including infectious diseases and possibly neurodegenerative disorders.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent (Position 5) Ester/Alkyl Group Key Features Reference
Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate 4-(Dimethylamino)phenyl Propan-2-yl Electron-donating dimethylamino group; moderate lipophilicity -
Quinolin-8-yl {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate 2-Bromophenyl Quinolin-8-yl Bromine atom enhances electronegativity; quinoline moiety may improve DNA intercalation
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Ethyl Simple phenyl group; lower lipophilicity compared to propan-2-yl esters
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)sulfanylacetate Phenyl Methyl/4-chlorophenyl Chlorophenyl group increases electronegativity; potential for halogen bonding
5-{[2-Methyl-5-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazole-2-thione 2-Methyl-5-(propan-2-yl)phenoxy Thione group Thione instead of sulfanylacetate; phenoxy group adds steric bulk

Key Observations :

  • Substituent Effects: The dimethylamino group in the target compound offers enhanced solubility in polar solvents compared to halogenated (e.g., bromo or chloro) or purely aromatic (e.g., phenyl) substituents . This group may also facilitate hydrogen bonding with biological targets.
  • However, this may reduce water solubility, a trade-off observed in pharmacokinetic profiling of similar compounds.

Comparison with Analogues :

  • highlights similar methods for synthesizing phenoxy-linked oxadiazoles, emphasizing the role of triethylamine (TEA) in facilitating alkylation .
  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () uses analogous cyclization but substitutes with simpler aryl groups, reducing synthetic complexity .

Physicochemical Properties

  • Lipophilicity : Propan-2-yl esters (logP ~2.5–3.0) are more lipophilic than ethyl (logP ~1.8–2.2) or methyl esters (logP ~1.5), enhancing blood-brain barrier penetration but possibly reducing aqueous solubility .
  • Electronic Profile: The dimethylamino group (σₚ = -0.83) donates electrons, altering the oxadiazole ring’s electron density compared to halogenated derivatives (σₚ for Cl = +0.23, Br = +0.26), which may affect binding to electron-deficient biological targets .

Biological Activity

Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties. The dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibited cytotoxic effects against pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines as determined by MTT assays .

2. Urease Inhibition

Another significant activity of this compound is its potential as a urease inhibitor:

  • Urease Inhibition : Several studies have reported that compounds containing the oxadiazole moiety can effectively inhibit urease activity. This inhibition is crucial in managing conditions such as urease-related infections and gastric disorders .

3. Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties:

  • Efficacy Against Pathogens : Studies indicate that these compounds possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The presence of specific substituents on the oxadiazole ring significantly enhances this activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : By inhibiting enzymes such as urease, it disrupts critical metabolic pathways in pathogens.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

StudyFindings
Demonstrated cytotoxicity against Panc-1 and MDA-MB-231 cell lines with IC50 values indicating potent activity.
Identified as a promising urease inhibitor with low cytotoxicity towards human cells.
Showed significant antimicrobial activity against multiple bacterial strains with varying minimum inhibitory concentrations (MIC).

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